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Compound of Interest

4,8-Dichloro-5-methoxy-2-
Compound Name:

propylquinoline
CAS No.: 1189105-73-4
Cat. No.: B11851623

Get Quote

Executive Summary

The molecular formula C13H13CI2NO (MW 269.04 Da) predominantly refers to 3,4-dichloro-N-
(3-methylpent-1-yn-3-yl)benzamide, a structural analog of the herbicide Propyzamide
(Pronamide). In drug development and environmental forensics, distinguishing this molecule
from its C12 homolog (Propyzamide) and its regioisomers (e.g., 3,5-dichloro variants) is critical
for accurate impurity profiling and metabolite identification.

This guide compares the mass spectrometric performance of C13H13CI2NO under Electron
lonization (El) and Electrospray lonization (ESI), benchmarking it against industry-standard
alternatives to demonstrate specificity and detection limits.

Technical Deep Dive: Fragmentation Mechanics
2.1 Isotopic Signature (The "Chlorine Fingerprint")

Before analyzing fragmentation, the molecular ion ([M]* or [M+H]*) must be validated via its
isotopic envelope. The presence of two chlorine atoms (
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and

) dictates a distinct 9:6:1 intensity ratio for the

, and
peaks.

e m/z 269 (100%):
e m/z 271 (~65%):
e m/z 273 (~11%):

Note: Any deviation from this pattern suggests interference or a non-dichlorinated isobar.

2.2 El Fragmentation Pathway (Hard lonization)

Under 70 eV El, the molecule undergoes extensive fragmentation driven by the stability of the
benzoyl cation.

o Primary Cleavage (a-Cleavage): The amide bond breaks, retaining the positive charge on
the carbonyl carbon due to resonance stabilization from the aromatic ring.

o Precursor: m/z 269

o Product: m/z 173 (3,4-dichlorobenzoyl cation) [Base Peak].

o Neutral Loss: m/z 96 (3-methylpent-1-yn-3-amine radical).
e Secondary Decarbonylation: The benzoyl cation loses CO.

o Precursor: m/z 173

o Product: m/z 145 (3,4-dichlorophenyl cation).

o Neutral Loss: 28 Da (CO).

» Ring Degradation: Sequential loss of Cl or C2H2 from the phenyl ring.
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o m/z 109 (Chlorophenyl cation).

o m/z 75 (Benzyne derivative).

2.3 ESI Fragmentation Pathway (Soft lonization)

In LC-MS/MS (ESI+), the protonated molecule [M+H]* (m/z 270) is the precursor. Collision-
Induced Dissociation (CID) yields a different profile:

» Amide Hydrolysis-like Cleavage: Similar to El, but often yields the protonated amine or the
acylium ion depending on proton affinity.

o Dominant Fragment: m/z 173 (Dichlorobenzoyl cation).

o McLafferty-like Rearrangement: Rare in alkynes, but hydrogen migration from the ethyl group
can occur, leading to specific neutral losses of alkenes (e.g., loss of ethylene).

Comparative Analysis: Ci13H13CIl2NO vs. Alternatives

This section evaluates the "performance” of the analytical method for C13H13CI2NO against its
closest structural alternative, Propyzamide (C12H11CI2NO).
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Feature

Target: C13H13CI2NO

Alternative:
Propyzamide (C12)

Differentiation
Strategy

Molecular lon

m/z 269 (M+)

m/z 255 (M+)

A14 Da shift confirms
the extra methylene (-
CHz2-) group in the

alkyl chain.

Base Peak (El)

m/z 173
(Dichlorobenzoyl)

m/z 173
(Dichlorobenzoyl)

Indistinguishable by
base peak alone.
Requires molecular
ion or low-mass

fragments.

Alkyl Fragment

m/z 81 (CeHo™)

m/z 53 (CaHs™)

The alkyl chain
fragment is the
diagnostic key. Cis
yields a heavier

propargyl cation.

C13H13CI2NO elutes
~1.5 min later on C18

Lipophilicity (RT) Higher (Later eluting) Lower (Earlier eluting)  columns due to the
ethyl vs. methyl
substitution.
Comparable ionization

Sensitivity High (ESI+) High (ESI+) efficiency; both

possess the amide

protonation site.

Performance Verdict:

o Specificity: High. While the base peak (m/z 173) is shared with the C12 alternative, the
molecular ion and the specific alkyl loss (96 Da vs 82 Da) provide 100% confidence in

structural assignment.

o Detection: ESI+ is recommended for trace analysis (ng/mL levels) due to the basic nitrogen,

whereas El is superior for library matching against NIST/Wiley databases.

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11851623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Protocol A: GC-MS Structural Elucidation (EI)
 Instrument: Agilent 7890B/5977B or equivalent.

e Column: DB-5MS Ul (30 m x 0.25 mm % 0.25 pm).
¢ Inlet: Splitless mode, 250°C.
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Oven Program:

o Hold 60°C for 1 min.

o Ramp 20°C/min to 280°C.

o Hold 5 min.
e MS Source: EI (70 eV), 230°C.

e Scan Range: m/z 40-450.

Protocol B: LC-MS/MS Quantification (ESI+)

e Instrument: Triple Quadrupole (e.g., Sciex 6500+).

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 pm).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient; 10% B to 90% B over 5 min.

Source: ESI Positive Mode.
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¢ MRM Transitions:
o Quantifier: 270.0 - 173.0 (CE: 25 V).

o Qualifier: 270.0 - 145.0 (CE: 40 V).

Visualization: Fragmentation Pathway[1]
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Figure 1: Proposed EI fragmentation pathway for 3,4-dichloro-N-(3-methylpent-1-yn-3-
yl)benzamide, highlighting the dominant benzoyl cation formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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